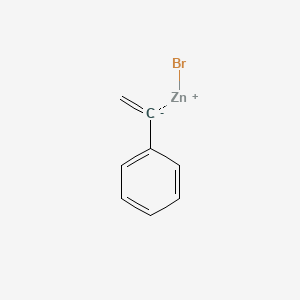

1-Phenylvinylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIHQXNWCNTRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[C-]C1=CC=CC=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.com His work, initially aimed at isolating the ethyl radical, led to the accidental discovery of the first main-group organometallic compounds, ethylzinc (B8376479) iodide and diethylzinc. acs.orgreagent.co.uk These early organozinc compounds were noted for their pyrophoric nature, spontaneously combusting in air, which necessitated handling with air-free techniques. wikipedia.org

Frankland's discovery was a pivotal moment, laying the foundation for the theory of valence. digitellinc.comreagent.co.uk For several decades, organozinc compounds were the primary alkylating agents in organic synthesis until the advent of the more reactive Grignard reagents around 1900. uu.nl

Key milestones in the development of organozinc chemistry include:

1858: Wanklyn reported the formation of an ionic sodium triethylzinc complex, demonstrating the complex-forming ability of organozinc compounds. uu.nl

1887: Sergey Nikolaevich Reformatsky discovered the reaction that now bears his name. The Reformatsky reaction involves the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. byjus.comiitk.ac.inchemistnotes.com A key advantage of this reaction is that the organozinc intermediate, a zinc enolate, is generated in situ and is less reactive than Grignard reagents, preventing self-condensation of the ester. byjus.comwikipedia.orglibretexts.org

Early 20th Century: The work of chemists like Aleksandr Mikhailovich Zaitsev and his students expanded the use of organozinc reagents to synthesize tertiary and secondary alcohols from acid chlorides, aldehydes, and formate (B1220265) esters. digitellinc.com

Mid-20th Century to Present: The development of palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, revitalized the field. illinois.edu These reactions showcased the exceptional functional group tolerance of organozinc reagents, allowing for the construction of complex molecules that were previously difficult to synthesize. researchgate.netthieme-connect.de

Strategic Importance of Alkenylzinc Reagents in Carbon Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex organic molecules. fiveable.me Alkenylzinc reagents, a subclass of organozinc compounds, have proven to be particularly valuable for this purpose due to their unique reactivity profile. acs.orgnumberanalytics.com

Key Advantages of Alkenylzinc Reagents:

High Functional Group Tolerance: Compared to more reactive organometallic counterparts like organolithium and Grignard reagents, organozinc compounds exhibit a more covalent carbon-metal bond. d-nb.infoslideshare.net This reduced reactivity allows them to be used in the presence of a wide variety of functional groups, such as esters, ketones, and nitriles, without undesired side reactions. researchgate.netacs.org

Stereospecificity: Reactions involving alkenylzinc reagents often proceed with high stereospecificity, meaning the stereochemistry of the starting alkene is retained in the product. This is crucial for the synthesis of complex molecules with defined three-dimensional structures. acs.orgnih.gov

Versatility in Cross-Coupling Reactions: Alkenylzinc reagents are excellent nucleophiles in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. illinois.edunumberanalytics.com This reaction, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry, involves the coupling of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. illinois.edu The Negishi coupling is highly efficient for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and other types of carbon-carbon bonds. researchgate.netnih.gov

The following table highlights the utility of alkenylzinc reagents in iron-catalyzed Negishi coupling reactions, demonstrating their effectiveness in synthesizing various olefins with high yields and selectivity. acs.org

| Entry | Alkyl Halide | Alkenylzinc Reagent | Product | Yield (%) |

| 1 | 1-Iodooctane | (E)-β-Styrylzinc bromide | (E)-1-Phenyldec-1-ene | 95 |

| 2 | 1-Bromooctane | (E)-β-Styrylzinc bromide | (E)-1-Phenyldec-1-ene | 93 |

| 3 | 1-Chlorooctane | (E)-β-Styrylzinc bromide | (E)-1-Phenyldec-1-ene | 95 |

| 4 | sec-Butyl bromide | (2-Methylprop-1-enyl)zinc bromide | 2,4-Dimethylhex-2-ene | 91 |

| 5 | Cyclohexyl iodide | (2-Methylprop-1-enyl)zinc bromide | (2-Methylprop-1-enyl)cyclohexane | 88 |

| 6 | Ethyl 4-bromobutanoate | (2-Methylprop-1-enyl)zinc bromide | Ethyl 6-methylhept-5-enoate | 83 |

This table presents selected data from a study on iron-catalyzed Negishi coupling, illustrating the high yields obtained with various alkyl halides and alkenylzinc reagents. acs.org

Position of 1 Phenylvinylzinc Bromide Within the Landscape of Functionalized Organometallics

Direct Metal Insertion Approaches

Direct oxidative addition of zinc into the carbon-halogen bond of (1-bromovinyl)benzene presents a straightforward route to this compound. The success of this method hinges on the reactivity of the zinc metal and the reaction conditions.

Prior to the development of highly reactive zinc, the direct reaction of alkyl, aryl, and vinyl bromides or chlorides with zinc metal was generally not feasible. sigmaaldrich.com The advent of Rieke® Zinc, a highly reactive form of zinc metal, revolutionized this process. sigmaaldrich.comsigmaaldrich.com This activated zinc readily undergoes oxidative addition to vinyl halides, including (1-bromovinyl)benzene, under mild conditions to generate the corresponding organozinc reagents. riekemetals.com

Rieke Zinc is typically prepared by the reduction of a zinc salt, such as zinc chloride, with a reducing agent like lithium naphthalenide. researchgate.net The resulting finely divided, highly active zinc powder can overcome the activation barrier associated with inserting zinc into the C(sp²)–Br bond of the vinyl bromide precursor. sigmaaldrich.comriekemetals.com This method is particularly advantageous as it tolerates a wide variety of sensitive functional groups, such as nitriles, esters, and amides, which might not be compatible with more reactive organometallic precursors like organolithium or Grignard reagents. sigmaaldrich.com The reaction proceeds by stirring the (1-bromovinyl)benzene with Rieke Zinc in an appropriate solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. riekemetals.com

| Parameter | Description | Reference |

| Zinc Species | Rieke Zinc (Highly Reactive) | sigmaaldrich.comriekemetals.com |

| Precursor | (1-Bromovinyl)benzene | nih.govrsc.org |

| Solvent | Tetrahydrofuran (THF) | riekemetals.com |

| Key Advantage | High reactivity, mild conditions, excellent functional group tolerance. | sigmaaldrich.com |

An alternative to using specially prepared Rieke Zinc is the use of commercially available zinc dust in the presence of lithium chloride (LiCl). acs.orgcapes.gov.br The addition of LiCl has been shown to dramatically increase the rate of zinc insertion into various organic halides, including vinylic bromides. capes.gov.brthieme-connect.com This method provides an operationally simpler and more cost-effective approach to forming organozinc reagents.

The role of LiCl is believed to be multifaceted. One key function is to solubilize the organozinc species as it forms on the surface of the metal, preventing passivation of the zinc surface and allowing the reaction to proceed to completion. researchgate.net By forming a soluble zincate complex (R-ZnX·LiCl), the reactive organometallic is brought into the solution phase. acs.org This technique allows for the smooth conversion of vinylic bromides to their corresponding zinc reagents at room temperature, often without the formation of significant homo-coupling byproducts. acs.org A typical procedure involves stirring the vinylic bromide with zinc dust and a stoichiometric amount of LiCl in THF. uni-muenchen.de

| Parameter | Description | Reference |

| Zinc Species | Commercial Zinc Dust | acs.org |

| Additive | Lithium Chloride (LiCl) | capes.gov.brthieme-connect.com |

| Precursor | Vinylic Bromides | thieme-connect.com |

| Proposed Mechanism | Formation of soluble organozincate complexes, preventing zinc surface passivation. | acs.orgresearchgate.net |

| Key Advantage | Avoids the need for preparing highly active zinc; uses readily available reagents. | acs.orgcapes.gov.br |

Transmetalation Strategies for this compound Formation

Transmetalation involves the transfer of an organic group from a more electropositive metal to a less electropositive one. This is a common and reliable method for preparing organozinc reagents with well-defined stoichiometry and reactivity. sigmaaldrich.com

This compound can be synthesized by reacting a 1-phenylvinyllithium reagent with a zinc halide, typically zinc bromide (ZnBr₂). The vinyllithium (B1195746) precursor is generated first, usually through a halogen-metal exchange reaction or by deprotonation of a suitable precursor. The subsequent addition of a solution of ZnBr₂ in a solvent like THF results in a rapid transmetalation to yield the desired vinylzinc species. thieme-connect.deua.es This method is effective but requires careful handling of the often thermally unstable and highly reactive organolithium intermediate. The presence of functional groups sensitive to strong bases or nucleophiles may be incompatible with this approach. sigmaaldrich.com

A more common and often more convenient transmetalation route proceeds via a Grignard reagent. 1-Phenylvinylmagnesium bromide is first prepared by the reaction of (1-bromovinyl)benzene with magnesium turnings in an ethereal solvent such as THF. thieme-connect.dersc.org The resulting Grignard reagent is then treated with a stoichiometric amount of zinc bromide. tum.de The transmetalation from magnesium to zinc is thermodynamically favorable and proceeds smoothly to give this compound in solution. thieme-connect.detum.de This approach offers a good balance of reactivity and functional group tolerance, as the Grignard reagent is generally less reactive than its organolithium counterpart.

A general procedure involves the dropwise addition of a THF solution of 1-phenylvinylmagnesium bromide to a cooled (e.g., 0-5°C) mixture of zinc bromide in THF. Precise control of stoichiometry is important to ensure the complete conversion to the mono-organozinc species and to avoid the formation of bis(1-phenylvinyl)zinc.

| Reagent 1 | Reagent 2 | Product | Reference |

| 1-Phenylvinylmagnesium bromide | Zinc bromide (ZnBr₂) | This compound | thieme-connect.detum.de |

Green Chemistry and Sustainable Synthesis Considerations in this compound Preparation

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govugm.ac.id When evaluating the synthetic routes to this compound, several green chemistry metrics can be considered.

Reagents and Waste : Transmetalation routes require the pre-formation of highly reactive organometallic reagents (organolithium or Grignard), which involves the use of elemental lithium or magnesium metal and can generate metallic salt waste (e.g., MgBr₂). acs.org The LiCl-mediated direct insertion offers an advantage by using catalytic or stoichiometric amounts of a simple salt rather than generating a full equivalent of metallic salt waste.

Energy Efficiency : Direct insertion methods that can be performed at room temperature, such as the LiCl-mediated process, are more energy-efficient than those requiring elevated temperatures or the energy-intensive preparation of Rieke Zinc. researchgate.net

Use of Derivatives : The ability of direct zinc insertion methods to tolerate sensitive functional groups avoids the need for protection/deprotection steps, which require additional reagents and generate waste. sigmaaldrich.comacs.org This aligns with the green chemistry principle of reducing the use of unnecessary derivatives. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The palladium-catalyzed cross-coupling of this compound with various organic electrophiles provides an efficient route to synthesize substituted styrenes and related structures. The reactivity and outcome of these reactions are highly dependent on the nature of the electrophile, the catalyst system, and the reaction conditions.

Coupling with sp²-Hybridized Electrophiles

The Negishi coupling of this compound with sp²-hybridized electrophiles, such as aryl and heteroaryl halides, is a more established and generally more facile transformation compared to the coupling with sp³-hybridized electrophiles.

The palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides proceeds in good to excellent yields. nih.gov This reaction provides a direct route for the synthesis of 1-phenyl-1-arylalkenes and their heteroaromatic analogs. The reaction is compatible with a range of substituents on both the aryl halide and the this compound. For instance, electron-rich, electron-deficient, and sterically hindered aryl halides have all been successfully coupled. nih.gov

Research has demonstrated the successful Negishi coupling of this compound with various aryl and heteroaryl halides, including those containing functional groups like cyano and methoxy (B1213986) groups, as well as heterocyclic systems like isoquinoline (B145761) and thiophene. nih.gov The use of specific palladium catalysts, such as those with bulky phosphine (B1218219) ligands like CPhos and SPhos, has been shown to be highly effective in these transformations. nih.govorganic-chemistry.org Furthermore, the development of catalyst systems like Pd–PEPPSI–IPent has been shown to be excellent for the Negishi cross-coupling of secondary alkylzinc reagents with a wide variety of aryl and heteroaryl halides, minimizing β-hydride elimination. rsc.org

Table 2: Negishi Cross-Coupling of this compound with Aryl and Heteroaryl Halides nih.gov

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |

| 1 | 4-Bromo-1,2-dimethoxybenzene | 1-(3,4-Dimethoxyphenyl)-1-phenylethene | 94 |

| 2 | 4-Bromobenzonitrile | 4-(1-Phenylvinyl)benzonitrile | 91 |

| 3 | 4-Bromo-2-methylanisole | 1-(4-Methoxy-3-methylphenyl)-1-phenylethene | 89 |

| 4 | 5-Bromo-1,3-benzodioxole | 5-(1-Phenylvinyl)-1,3-benzodioxole | 96 |

| 5 | 4-Bromoisoquinoline | 4-(1-Phenylvinyl)isoquinoline | 88 |

| 6 | 2-Bromothiophene | 2-(1-Phenylvinyl)thiophene | 85 |

This table is based on reported yields for the coupling of this compound with various electrophiles under specific conditions.

Coupling with Alkenyl Halides/Triflates

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the use of this compound as a coupling partner with alkenyl halides and triflates has been a subject of significant investigation. wikipedia.org This reaction allows for the synthesis of substituted styrenes and other complex unsaturated molecules. The general transformation involves the palladium-catalyzed reaction of this compound with an alkenyl halide or triflate, leading to the formation of a new C(sp²)-C(sp²) bond.

The reactivity of the alkenyl coupling partner is dependent on the nature of the leaving group, with the general order of reactivity being I > OTf > Br >> Cl. wikipedia.org While alkenyl iodides and triflates are highly reactive, the lower cost and wider availability of alkenyl chlorides make them attractive substrates, although their coupling often requires more specialized catalytic systems. organic-chemistry.orgnih.gov

Research has demonstrated the successful coupling of various alkenyl halides with organozinc reagents. For instance, studies have shown that both (E)- and (Z)-alkenyl halides can undergo Negishi-type couplings with high levels of stereoretention, which is crucial for the synthesis of stereochemically defined products. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and solvent, play a significant role in the efficiency and stereochemical outcome of the coupling. For example, the use of palladium catalysts with bulky phosphine ligands has been shown to be effective for the coupling of sterically hindered alkenyl halides. organic-chemistry.org

Furthermore, the scope of the reaction extends to a variety of substituted alkenyl halides and triflates. The reaction is tolerant of a range of functional groups on both the this compound and the alkenyl coupling partner, making it a versatile method for the synthesis of complex molecules. organic-chemistry.org

A summary of representative couplings of organozinc reagents with alkenyl halides and triflates is presented in the table below.

| Alkenyl Partner | Catalyst System | Product | Yield (%) | Reference |

| (Z)-1-Hexenyl Iodide | Pd(PPh₃)₄ | (Z)-5-Phenyl-5,7-hexadecadiene | - | wikipedia.org |

| Alkenyl Bromide | PdCl₂(Amphos)₂ | Cross-coupled product | High | nih.gov |

| Alkenyl Triflates | Pd(PPh₃)₄ | Bisabolene derivatives | - | researchgate.net |

| Cyclohexenyl Triflates | (bpy)Ni(0) / (dppp)Pd(0) | Diene Product | - | nih.gov |

Stereoretention in Vinylic Cross-Couplings

A critical aspect of the Negishi coupling involving vinylic partners is the preservation of the stereochemistry of the double bond. Research has consistently shown that the palladium-catalyzed cross-coupling of organozinc reagents, including this compound, with alkenyl halides proceeds with a high degree of stereoretention. nih.gov This means that if the starting alkenyl halide is, for example, the (E)-isomer, the resulting cross-coupled product will also predominantly be the (E)-isomer.

This high fidelity in preserving the olefin geometry is a key advantage of the Negishi coupling and is attributed to the mechanism of the reaction. The oxidative addition of the palladium(0) catalyst to the alkenyl halide and the subsequent reductive elimination steps are generally understood to proceed with retention of configuration at the vinylic carbon. youtube.com

Studies have specifically investigated the stereochemical outcome of coupling reactions with both E- and Z-alkenyl halides. In these studies, it was observed that the geometry of the double bond was largely maintained in the final product. nih.gov This stereospecificity is crucial for the synthesis of complex molecules where the geometry of a double bond is critical for its biological activity or material properties.

For instance, in the synthesis of natural products and pharmaceuticals, the ability to control the stereochemistry of newly formed double bonds is paramount. The Negishi coupling provides a reliable method to achieve this, allowing for the predictable synthesis of specific isomers.

Catalytic Systems and Ligand Effects in Palladium-Catalyzed Reactions

The choice of the palladium catalyst and the associated ligands is paramount in determining the success and efficiency of the Negishi coupling reaction with this compound. The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com

**3.1.3.1. Phosphine-Based Ligands (e.g., Pd(PtBu₃)₂) **

Bulky, electron-rich phosphine ligands have proven to be particularly effective in palladium-catalyzed Negishi cross-coupling reactions. One of the most successful and widely used catalysts is Pd(P(tBu₃)₂)₂. organic-chemistry.orgnih.gov The large steric bulk of the tri(tert-butyl)phosphine ligand promotes the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is believed to be the active catalyst.

The use of Pd(P(tBu₃)₂)₂ has enabled the first general method for the Negishi cross-coupling of aryl and vinyl chlorides, which are typically less reactive than their bromide and iodide counterparts. organic-chemistry.orgnih.gov This catalyst system has been shown to be effective for a wide range of substrates, including sterically hindered and electronically diverse aryl and vinyl chlorides, and it tolerates a variety of functional groups. organic-chemistry.orgnih.gov The efficiency of this catalyst is highlighted by its ability to achieve high turnover numbers, making it suitable for large-scale applications. organic-chemistry.org

The effectiveness of other trialkylphosphine ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃), has also been demonstrated in the Negishi coupling of unactivated alkyl halides, showcasing the versatility of this class of ligands. organic-chemistry.org

Pybox Ligands in Negishi Coupling

While phosphine ligands are dominant in many Negishi coupling applications, nitrogen-based ligands, such as pyridine-bisoxazoline (Pybox) ligands, have also been explored, particularly in nickel-catalyzed systems. researchgate.net Although the provided information primarily focuses on nickel catalysis, the principles of ligand design and their influence on the metal center are transferable to palladium catalysis. Pybox ligands are chiral and have been widely used in asymmetric catalysis. researchgate.net Their tunable electronic and steric properties allow for the rational design of catalysts to achieve high activity and stereoselectivity. researchgate.net In the context of Negishi-type couplings, the choice of ligand can significantly impact the reaction's outcome. researchgate.net

Mechanistic Investigations of Palladium-Catalyzed Negishi Coupling with this compound

The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition Studies

The catalytic cycle is initiated by the oxidative addition of the organic halide (R-X) to a palladium(0) complex (Pd(0)Lₙ). youtube.com This step involves the insertion of the palladium into the carbon-halide bond, resulting in the formation of a palladium(II) species (R-Pd(II)-X Lₙ). youtube.comyoutube.com The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl. wikipedia.org

While the precise mechanism of oxidative addition can vary, a concerted pathway is often proposed for aryl and vinyl halides. nih.gov For the reaction with this compound and an alkenyl halide, the palladium(0) catalyst would add across the carbon-halogen bond of the alkenyl halide.

Following oxidative addition, transmetalation occurs, where the organozinc reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate. youtube.com

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst to continue the cycle. youtube.comyoutube.com

Transmetalation Kinetics and Thermodynamics

Transmetalation, the transfer of an organic group from one metal to another, is a critical step in cross-coupling catalysis. In the context of this compound, this involves the transfer of the 1-phenylvinyl group to a transition metal center, typically nickel. The kinetics and thermodynamics of this process are governed by several factors, although specific quantitative data for this compound itself are not extensively documented.

Generally, the activation of Ni(II) precatalysts can occur via transmetalation with an organometallic reagent, such as an organozinc compound. encyclopedia.pub This can lead to the formation of a diorganonickel(II) species which then undergoes reductive elimination to generate the active Ni(0) catalyst. encyclopedia.pub In some systems, particularly those involving boronic acids, the reduction of the Ni(II) precatalyst is proposed to occur through transmetalation, yielding a biaryl nickel(II) intermediate that reductively eliminates the biaryl product and Ni(0). encyclopedia.pub

The efficiency of transmetalation from zinc to nickel is influenced by the ligand environment at the nickel center and the nature of the organozinc reagent. The presence of additives, such as lithium salts, can also play a significant role by breaking up organozinc reagent aggregates, thereby enhancing their reactivity. organic-chemistry.org In Negishi couplings, the exchange of ligands between the zinc and nickel centers can precede the actual transfer of the organic group, suggesting that halide exchange can be a facile process before transmetalation. youtube.com Computational studies on related systems have explored the direct transfer of organic groups to nickel centers, highlighting the complexity of the process which can involve various intermediates and transition states. youtube.comrsc.org

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. For reactions involving this compound, this step would typically involve the formation of a new carbon-carbon bond from a diorganonickel(II) intermediate, for instance, a (Ligand)Ni(1-phenylvinyl)(alkyl) complex.

Reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of Ni(II). rsc.orgnih.gov Several pathways have been proposed to facilitate this process:

Direct Reductive Elimination: This involves the direct formation of the C-C bond from the square-planar Ni(II) complex. This pathway can have a high activation barrier. rsc.org

Electron Density-Controlled Reductive Elimination: The electronic properties of the ligands on the nickel center can modulate the ease of reductive elimination. π-accepting ligands can accelerate the process. nih.govacs.org For instance, the addition of π-accepting olefins like maleic anhydride (B1165640) has been shown to induce rapid reductive elimination from (bpy)NiEt₂ complexes, likely through the formation of a five-coordinate intermediate. nih.govacs.org

Oxidation-Induced Reductive Elimination: The oxidation of the Ni(II) center to a higher oxidation state, such as Ni(III) or Ni(IV), can dramatically lower the barrier for reductive elimination. rsc.orgrsc.org

Zn-Assisted Reductive Elimination: Computational studies have provided evidence for a mechanism where the coordination of zinc to the nickel center as a Z-type ligand (an electron-pair acceptor) accelerates reductive elimination. This interaction reduces the electron density at the nickel center, facilitating the bond-forming step. This pathway may explain the unique efficacy of organozinc reagents in many nickel-catalyzed couplings. nih.gov

The geometry of the complex is also crucial; sterically encumbered ligands can distort the nickel complex, promoting facile C(sp³)–C(sp³) reductive elimination. nih.govacs.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis is a powerful tool for carbon-carbon bond formation, offering advantages in cost and reactivity over palladium, particularly for coupling reactions involving challenging electrophiles. illinois.edunyu.edu The unique properties of nickel allow it to activate traditionally inert bonds and participate in radical pathways, expanding the scope of cross-coupling chemistry. nyu.edu Organozinc reagents like this compound are excellent nucleophiles in these transformations due to their high functional group tolerance and moderate reactivity. organic-chemistry.org

Reactivity with Unactivated Alkyl Electrophiles

A significant advantage of nickel catalysis is its ability to couple nucleophiles with unactivated alkyl electrophiles, which are prone to side reactions like β-hydride elimination with other catalysts. illinois.edu The cross-electrophile coupling of vinyl bromides with benzyl (B1604629) chlorides has been achieved with high enantioselectivity using a chiral bis(oxazoline) ligand. nih.gov Similarly, nickel can catalyze the coupling of aryl bromides with primary alkyl bromides. nih.gov While direct examples detailing the reaction of this compound with a wide range of unactivated alkyl electrophiles are specific, the general reactivity pattern is well-established for similar systems. These reactions often employ a reductant such as manganese or zinc powder to turn over the nickel catalyst. nih.gov The functional group tolerance is generally high, accommodating esters, ketones, and even Grignard-sensitive groups. nih.gov

Below is a table showing examples of nickel-catalyzed cross-coupling reactions involving unactivated alkyl electrophiles, demonstrating the scope of this methodology.

| Catalyst/Ligand | Nucleophile | Electrophile | Product | Yield (%) | Reference |

| NiCl₂(dme)/L6 | (E)-Styrenyl bromide | Benzyl chloride | (E)-3,4-diphenylbut-1-ene | 93 | nih.gov |

| NiBr₂/L1d | Phenyl bromide | 1-bromooctane | Octylbenzene | 85 | nih.gov |

| Ni(cod)₂/dmbpy | 4-Bromobenzonitrile | 1-bromooctane | 4-octylbenzonitrile | 82 | nih.gov |

| NiCl₂/PCy₃ | 4-Fluorotoluene | Phenylzinc chloride | 4-Methylbiphenyl | 92 | organic-chemistry.org |

| Ni(acac)₂/dcypt-bpy | 1-Bromo-4-(trifluoromethyl)benzene | 1-bromohexane | 1-Hexyl-4-(trifluoromethyl)benzene | 81 | rsc.org |

Note: This table presents representative examples of nickel-catalyzed couplings to illustrate the general reactivity, not all reactions use this compound specifically.

Ligand Design for Nickel-Catalyzed Processes

The choice of ligand is paramount in nickel-catalyzed cross-coupling, profoundly influencing the reaction's efficiency, selectivity, and mechanism. illinois.edu Different classes of ligands have been developed to control the reactivity of the nickel center.

Nitrogen-Based Ligands: Bipyridine and phenanthroline derivatives are among the most common ligands. Simple ligands like 4,4'-dimethoxy-2,2'-bipyridine (B102126) (dmbpy) are effective in many cross-electrophile couplings. nih.gov More sterically demanding polypyridine ligands, such as those with 2,9-disubstituents, can promote facile reductive elimination. nih.govacs.org Tridentate ligands like pyridyl-2-carboxamidines and 2,6-pyridinedicarboxamidine have shown superiority over bipyridine in certain couplings, particularly with heterocyclic substrates. nih.gov

Phosphine Ligands: The electronic and steric properties of phosphine ligands can be finely tuned. Electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) enhance the rate of oxidative addition, which is often the rate-limiting step, and are effective in coupling reactions involving aryl fluorides. organic-chemistry.orgillinois.edu

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with nickel, offering another level of control over the catalytic process. illinois.edu

Chiral Ligands: For asymmetric catalysis, chiral ligands such as PyBox (pyidine-bis(oxazoline)) and bis(oxazoline) derivatives are employed. These ligands can control the stereochemical outcome of the reaction, for example, in the enantioselective coupling of vinyl bromides and benzyl chlorides. illinois.edunih.gov

The ligand dictates the geometry and electronic state of the nickel center, which in turn affects elementary steps like oxidative addition and reductive elimination and suppresses side reactions such as β-hydride elimination. illinois.edu

| Ligand Type | Key Features | Typical Application | Reference |

| Bipyridines (e.g., dmbpy) | Readily available, good for cross-electrophile coupling. | Coupling of aryl and alkyl halides. | nih.gov |

| Pyridyl-2-carboxamidines | Tridentate, superior for heterocyclic substrates. | Coupling of bromopyridine derivatives. | nih.gov |

| Phosphines (e.g., PCy₃) | Strong σ-donors, tuneable sterics and electronics. | Coupling of unreactive electrophiles like aryl fluorides. | organic-chemistry.orgillinois.edu |

| Bis(oxazolines) (e.g., PyBox) | Chiral, C₂-symmetric, used for stereoconvergent reactions. | Enantioselective coupling of secondary alkyl halides. | illinois.edunih.gov |

Mechanistic Insights into Nickel-Catalyzed Cross-Coupling

The mechanism of nickel-catalyzed cross-coupling reactions involving organozinc reagents can be complex and may proceed through different catalytic cycles depending on the ligands, substrates, and reaction conditions. nyu.edu Two primary catalytic cycles are often considered: the Ni(0)/Ni(II) cycle and the Ni(I)/Ni(III) cycle.

In a typical Ni(0)/Ni(II) cycle , the process begins with the oxidative addition of the electrophile (e.g., an alkyl bromide) to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with the organozinc reagent (this compound) to give a diorganonickel(II) complex. The cycle is completed by reductive elimination of the cross-coupled product, regenerating the active Ni(0) catalyst. organic-chemistry.org

The Ni(I)/Ni(III) cycle is often invoked in cross-electrophile couplings and reactions involving radical intermediates. nyu.educhemrxiv.org This cycle may start with a Ni(I) species that reacts with the electrophile. For instance, in a cross-electrophile coupling, a Ni(0) complex might first react with the aryl halide via oxidative addition to form an aryl-Ni(II) intermediate. A single-electron transfer (SET) process can then occur, potentially involving the reductant (e.g., Zn or Mn), to generate a Ni(I) species or radical intermediates. youtube.com Spectroscopic and stoichiometric studies on bipyridine-ligated nickel complexes have provided insight into the behavior of Ni(I) and Ni(0) species, which are often proposed as key intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net DFT calculations have also been used to explore the feasibility of Ni(I)-Ni(III) cycles mediated by zinc in C-N cross-coupling reactions. rsc.org

Other Transition Metal-Mediated Transformations

While nickel is a prominent catalyst, other transition metals also mediate important transformations of vinylzinc reagents.

Iron-Catalyzed Transformations: Iron catalysts bearing 1,10-phenanthroline-imine ligands have been developed for the vinylzincation of terminal alkynes. nih.govacs.org This method allows for the synthesis of new, structurally diverse organozinc reagents from readily available vinylzinc reagents. The reaction exhibits high chemo-, regio-, and stereoselectivity and tolerates a wide array of functional groups. nih.govacs.org Mechanistic studies suggest that the sterically crowded reaction pocket of the iron catalyst promotes the efficient transfer of the vinyl group while suppressing side reactions. nih.govacs.org Iron has also been used to catalyze the hydroboration of vinylcyclopropanes. nih.gov

Copper-Catalyzed Cross-Coupling: Copper(I) salts, often in the presence of lithium halides, can catalyze the cross-coupling of organozinc reagents with electrophiles like 1-bromoalkynes. nih.gov This provides access to internal alkynes. The reaction proceeds via transmetalation from the organozinc intermediate to the copper(I) catalyst, followed by coupling with the bromoalkyne. nih.gov Copper catalysis has also been applied to the cross-coupling of organoboranes with aryl and heteroaryl bromides. rsc.orgrsc.org A plausible mechanism involves the formation of an organocopper intermediate via transmetalation, which then reacts with the electrophile. sustech.edu.cn

These alternative metal-catalyzed reactions highlight the versatility of vinylzinc reagents like this compound as building blocks in organic synthesis.

Cobalt-Catalyzed Reactions (Exploratory Studies)

While specific exploratory studies focusing exclusively on this compound in cobalt-catalyzed reactions are not extensively documented in publicly available research, the reactivity of similar organozinc reagents provides a basis for understanding its potential transformations. Cobalt, as an earth-abundant and less toxic alternative to precious metals like palladium, has garnered significant interest for catalyzing cross-coupling reactions. researchgate.net

General Reactivity and Mechanistic Considerations:

Cobalt-catalyzed cross-coupling reactions often proceed through a catalytic cycle involving Co(I), Co(II), and Co(III) oxidation states. nih.gov A plausible mechanistic pathway for the reaction of this compound with an organic halide (R-X) would likely initiate with the reduction of a Co(II) precatalyst by the organozinc reagent or an external reductant to a highly reactive Co(I) species.

This Co(I) complex would then undergo oxidative addition with the organic halide to form a Co(III) intermediate. Subsequent transmetalation with this compound would transfer the 1-phenylvinyl group to the cobalt center, forming a diorganocobalt(III) species. The final step would be reductive elimination from this intermediate to yield the desired cross-coupled product and regenerate a Co(I) species, thus closing the catalytic cycle.

Alternatively, a pathway involving a single electron transfer (SET) mechanism has also been proposed for some cobalt-catalyzed reactions. nih.gov In such a scenario, the Co(I) species could transfer an electron to the organic halide, generating a radical anion that fragments to an organic radical and a halide anion. This radical could then be trapped by a Co(II) species, leading to the formation of an organocobalt(III) intermediate, which would then proceed through transmetalation and reductive elimination as described above.

Anticipated Reactivity and Scope:

Based on studies with other vinylzinc reagents, it is anticipated that this compound would participate in cobalt-catalyzed cross-coupling reactions with a variety of electrophiles, including aryl, heteroaryl, and other vinyl halides. The stereochemistry of the double bond in the 1-phenylvinyl moiety is expected to be retained throughout the reaction sequence.

A hypothetical cobalt-catalyzed cross-coupling reaction is depicted below:

Table 1: Hypothetical Cobalt-Catalyzed Cross-Coupling of this compound

| Entry | Electrophile (R-X) | Catalyst System | Product | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | CoBr₂ / Ligand | 1-phenyl-1-phenylethene | Moderate to High |

| 2 | 4-Bromotoluene | CoCl₂ / Ligand | 1-phenyl-1-(p-tolyl)ethene | Moderate to High |

Note: This table is illustrative and based on the reactivity of analogous organozinc reagents in cobalt-catalyzed reactions. Specific yields would be dependent on the optimization of reaction conditions.

Copper-Mediated Reactions (Exploratory Studies)

Copper-catalyzed cross-coupling reactions have a long history and offer a cost-effective and efficient method for the formation of carbon-carbon bonds. nih.gov While dedicated exploratory studies on this compound are limited, the extensive research on copper-mediated reactions of organozinc reagents allows for a well-reasoned projection of its reactivity and mechanistic pathways.

General Reactivity and Mechanistic Considerations:

The mechanism of copper-catalyzed cross-coupling reactions of organozinc reagents is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly when using pre-formed organozinc reagents. The reaction likely begins with the transmetalation of this compound with a Cu(I) salt (e.g., CuI, CuBr) to form a copper(I)-vinyl species. nih.gov

This organocopper(I) intermediate would then undergo oxidative addition with an electrophile (R-X) to generate a transient and highly reactive Cu(III) intermediate. This key step is often facilitated by the presence of specific ligands. Finally, reductive elimination from the Cu(III) species affords the cross-coupled product and regenerates the Cu(I) catalyst.

A plausible mechanistic cycle is outlined as follows:

Transmetalation: this compound + Cu(I)X → (1-Phenylvinyl)Cu(I) + ZnBrX

Oxidative Addition: (1-Phenylvinyl)Cu(I) + R-X' → (1-Phenylvinyl)(R)Cu(III)X'

Reductive Elimination: (1-Phenylvinyl)(R)Cu(III)X' → 1-Phenylvinyl-R + Cu(I)X'

In some cases, particularly with certain electrophiles, a single-electron transfer (SET) mechanism may also be operative in copper-catalyzed reactions. sustech.edu.cn

Anticipated Reactivity and Scope:

This compound is expected to be a competent nucleophile in copper-mediated cross-coupling reactions with a range of electrophiles. These could include aryl iodides and bromides, activated aryl chlorides, and other vinyl halides. The presence of coordinating solvents or ligands is often crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Table 2: Hypothetical Copper-Mediated Cross-Coupling of this compound

| Entry | Electrophile (R-X) | Catalyst System | Product | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | CuI / Ligand | 1-(4-methoxyphenyl)-1-phenylethene | Good to Excellent |

| 2 | 1-Bromonaphthalene | CuBr·SMe₂ / Ligand | 1-(naphthalen-1-yl)-1-phenylethene | Good |

Note: This table is illustrative and based on the reactivity of analogous organozinc reagents in copper-mediated reactions. Specific yields would be dependent on the optimization of reaction conditions.

Stereochemical Control and Regioselectivity in Reactions Involving 1 Phenylvinylzinc Bromide

Stereoselective Synthesis with 1-Phenylvinylzinc Bromide as a Nucleophile

Stereoselective synthesis involves the preferential formation of one stereoisomer over others. When this compound acts as a nucleophile, it can participate in both diastereoselective and enantioselective transformations, enabling the construction of complex chiral molecules with defined three-dimensional structures.

Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already possesses one or more stereocenters, resulting in the unequal formation of diastereomers. The addition of this compound to chiral aldehydes or imines is a key method for achieving such transformations. The stereochemical outcome is typically governed by the steric and electronic properties of the chiral substrate, often explained by established models of asymmetric induction.

In the addition to α-chiral aldehydes, the facial selectivity of the attack on the carbonyl group is influenced by the existing stereocenter. According to the Felkin-Ahn model, the nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance. However, if the α-substituent is a heteroatom capable of chelation (e.g., an alkoxy or benzyloxy group), a chelation-controlled pathway can dominate. In this scenario, the zinc atom of the this compound coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This conformation locks the aldehyde and forces the nucleophile to attack from a specific face, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Ahn model. msu.edursc.org

For instance, the addition of this compound to a chiral α-alkoxy aldehyde can yield either the syn or anti diastereomer depending on the reaction conditions and the nature of the Lewis acid. chemrxiv.orgchemrxiv.org The use of a chelating Lewis acid like ZnBr₂ (which is inherent to the reagent itself) typically favors the syn product through a chelation-controlled transition state.

Table 1: Diastereoselective Addition of this compound to Chiral Aldehydes

| Chiral Aldehyde (Substrate) | Predicted Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) | Controlling Model |

| (R)-2-(Benzyloxy)propanal | syn-1,3-diol derivative | >90:10 | Chelation Control |

| (R)-2-Phenylpropanal | anti-1,3-diol derivative | >85:15 | Felkin-Ahn Model |

| (R)-Glyceraldehyde Acetonide | syn-1,3-diol derivative | >95:5 | Chelation Control |

This interactive table illustrates the predictable diastereochemical outcomes based on the structure of the chiral aldehyde. The data is representative of additions of organozinc reagents to similar chiral aldehydes.

Enantioselective synthesis involves the formation of one enantiomer in excess over the other from an achiral substrate. nih.gov This is typically achieved by using a chiral catalyst or auxiliary that creates a chiral environment for the reaction. In the context of this compound, its addition to achiral aldehydes can be rendered highly enantioselective through catalysis by a chiral ligand, often an amino alcohol or a bis(oxazoline) derivative. researchgate.netorganic-chemistry.org

The general mechanism involves the formation of a chiral complex between the organozinc reagent and the chiral ligand. This complex then coordinates with the aldehyde, arranging it in a sterically and electronically biased manner. The 1-phenylvinyl group is subsequently transferred to one of the two prochiral faces of the aldehyde, leading to the formation of an enantioenriched allylic alcohol. nih.govorgsyn.org Ligands such as (-)-N-methylephedrine (NME), (-)-3-exo-(dimethylamino)isoborneol (DAIB), and various BINOL derivatives have proven effective in these transformations. nih.govfigshare.com The efficiency and enantiomeric excess (ee) of the reaction are highly dependent on the structure of the ligand, the aldehyde, the solvent, and the temperature.

Table 2: Chiral Ligand-Controlled Enantioselective Addition to Aldehydes

| Aldehyde | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference Principle |

| Benzaldehyde | (-)-N-Methylephedrine | 85-92% | organic-chemistry.org |

| Cyclohexanecarboxaldehyde | (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | ~95% | researchgate.netorganic-chemistry.org |

| Heptanal | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 90% | orgsyn.org |

| Benzaldehyde | (R)-H₈-BINOL | 83-94% | nih.gov |

This interactive table summarizes typical results for the enantioselective addition of vinylzinc reagents to various aldehydes using well-established chiral ligands.

Regioselectivity in Addition and Coupling Reactions

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule that has multiple potential reaction sites. For this compound, this control is crucial in both addition reactions to conjugated systems and in cross-coupling reactions with polyfunctional electrophiles.

When this compound reacts with α,β-unsaturated carbonyl compounds (enones), there are two possible points of attack: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). ntu.ac.uk The regiochemical outcome is highly dependent on the reaction conditions, particularly the presence of catalytic additives.

Organozinc reagents are considered "soft" nucleophiles, a character that often favors 1,4-addition. However, uncatalyzed reactions can sometimes yield mixtures of both 1,2- and 1,4-adducts. The regioselectivity can be decisively controlled by employing a transition metal catalyst. The use of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), is a standard method to ensure exclusive 1,4-addition. rug.nlnih.govwikipedia.org In this process, a rapid transmetalation occurs from zinc to copper, generating a more reactive organocopper species in situ. This copper intermediate has a strong propensity for conjugate addition, delivering the 1-phenylvinyl group to the β-position of the enone with high fidelity. nih.gov

Conversely, to favor 1,2-addition, the reaction can be performed in the absence of a copper catalyst, sometimes with the addition of a hard Lewis acid to further activate the carbonyl group.

Table 3: Regiocontrol in the Addition to Cyclohexenone

| Catalyst / Additive | Predominant Reaction Pathway | Product Ratio (1,4:1,2) |

| None | Mixture | Variable, often favoring 1,4 |

| CuCN (5 mol%) | Conjugate Addition | >99:1 |

| CuI • 2LiCl | Conjugate Addition | >99:1 |

| Pd(OAc)₂/PPh₃ | Conjugate Addition | >95:5 |

This interactive table demonstrates how different catalysts can direct the regioselectivity of the addition of this compound to a model enone. ntu.ac.uk

In palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, this compound can be selectively coupled to one of several reactive sites on a multifunctional electrophile. rsc.org This regioselectivity is typically dictated by the relative reactivity of the different electrophilic centers toward the palladium catalyst.

A common example involves substrates containing two different halogen atoms, such as 1-bromo-4-iodobenzene (B50087). The oxidative addition step in the catalytic cycle of the Negishi coupling is significantly faster for a carbon-iodine bond than for a carbon-bromine bond. mit.edu Consequently, when this compound is reacted with 1-bromo-4-iodobenzene in the presence of a palladium catalyst like Pd(PPh₃)₄, the coupling occurs selectively at the site of the iodine atom. This allows for the synthesis of 4-bromo-1-(1-phenylethenyl)benzene, leaving the bromine atom available for subsequent transformations.

This predictable reactivity hierarchy allows for programmed, sequential cross-coupling reactions on polyhalogenated aromatic and heteroaromatic systems, providing a powerful strategy for the assembly of complex molecular architectures. researchgate.netillinois.edu The choice of palladium catalyst and ligands can further fine-tune this selectivity, occasionally reversing the expected outcome based on steric or electronic ligand effects.

Table 4: Regioselective Negishi Coupling with Dihaloarenes

| Dihaloarene Substrate | Major Coupling Product | Selectivity | Rationale |

| 1-Bromo-4-iodobenzene | 4-Bromo-1-(1-phenylethenyl)benzene | >98% at C-I | C-I bond is more reactive to Pd(0) oxidative addition. |

| 1-Chloro-4-iodobenzene | 4-Chloro-1-(1-phenylethenyl)benzene | >99% at C-I | C-I bond is significantly more reactive than C-Cl. |

| 2,4-Dibromopyridine | 2-Bromo-4-(1-phenylethenyl)pyridine | High selectivity for C4 | The C4 position is more electron-deficient, enhancing reactivity. |

This interactive table illustrates the regiochemical outcomes based on the inherent reactivity differences of electrophilic sites in Negishi cross-coupling reactions.

Advanced Synthetic Applications of 1 Phenylvinylzinc Bromide in Complex Molecule Construction

Strategic Incorporation into Complex Carbon Frameworks

The 1-phenylvinyl moiety is a valuable structural motif in many complex organic molecules. 1-Phenylvinylzinc bromide serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the direct and strategic installation of this group onto various carbon skeletons. The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a primary method for this transformation. organic-chemistry.orgwikipedia.org

The versatility of the Negishi coupling allows for the union of this compound with a wide array of sp2- and sp3-hybridized carbon centers, including aryl, vinyl, and alkyl halides. nih.govorganic-chemistry.org This broad scope is critical for the synthesis of complex natural products and other biologically active molecules where precise and predictable bond formation is paramount. The reaction generally proceeds under mild conditions and exhibits high functional group tolerance, preserving delicate functionalities elsewhere in the molecule. nih.gov

For instance, in the synthesis of a complex polycyclic aromatic system, a key step could involve the Negishi coupling of this compound with a functionalized aryl iodide. This reaction would forge a new carbon-carbon bond, introducing the 1-phenylvinyl group and setting the stage for subsequent cyclization or functionalization reactions. The choice of palladium catalyst and ligand is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Below is a representative table of substrates that can be coupled with this compound:

| Electrophile Type | Example Substrate | Product Type |

| Aryl Bromide | 4-Bromo-N,N-dimethylaniline | 4-(1-Phenylvinyl)-N,N-dimethylaniline |

| Aryl Iodide | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(1-phenylvinyl)benzene |

| Vinyl Bromide | (E)-1-Bromo-2-phenylethene | (E)-1,4-Diphenyl-1,3-butadiene |

| Heteroaryl Bromide | 2-Bromopyridine | 2-(1-Phenylvinyl)pyridine |

Synthesis of Quaternary Carbon Centers via this compound Reactivity

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, represents a significant challenge in organic synthesis due to steric hindrance. This compound, in the presence of a copper catalyst, can participate in conjugate addition reactions to α,β-unsaturated ketones, a powerful strategy for the formation of these sterically congested centers.

This 1,4-addition, or Michael addition, involves the attack of the nucleophilic 1-phenylvinyl group at the β-position of the enone. The resulting enolate can then be trapped, leading to the formation of a new carbon-carbon bond and a quaternary carbon center at the β-position of the original ketone. The use of organozinc reagents like this compound is advantageous due to their moderate reactivity, which often leads to higher selectivity and fewer side reactions compared to more reactive organolithium or Grignard reagents.

An example of this strategy is the reaction of this compound with 3-methylcyclohex-2-en-1-one. The conjugate addition of the 1-phenylvinyl group to the β-carbon of the cyclohexenone ring would generate a quaternary carbon center.

Reaction Scheme:

This methodology provides a direct route to complex cyclic and acyclic systems containing quaternary carbons, which are prevalent in many natural products and pharmaceuticals.

Applications in the Synthesis of Specific Vinylic Substructures (e.g., in 1,2-azaborines)

While direct applications of this compound in the synthesis of 1,2-azaborines are not yet extensively documented, the introduction of vinylic substructures is a key aspect of their functionalization. 1,2-Azaborines are boron- and nitrogen-containing heterocyclic analogs of benzene, and the incorporation of vinyl groups can significantly influence their electronic properties and potential applications in materials science and medicinal chemistry.

The reactivity of organozinc reagents suggests a plausible pathway for the synthesis of vinylic 1,2-azaborines. A potential strategy could involve the palladium-catalyzed cross-coupling of a halogenated 1,2-azaborine (B1258123) precursor with this compound. This would directly install the 1-phenylvinyl group onto the azaborine ring system.

Hypothetical Reaction Scheme:

The development of such methodologies would provide a valuable tool for the diversification of 1,2-azaborine scaffolds, enabling the synthesis of novel compounds with tailored properties.

Development of Novel Retrosynthetic Strategies Utilizing this compound

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. nih.gov The unique reactivity of this compound makes it a valuable "synthon" in this process, representing a nucleophilic 1-phenylvinyl anion equivalent.

When planning the synthesis of a complex molecule containing a 1-phenylvinyl moiety, a key retrosynthetic disconnection can be made at the bond connecting the vinyl group to the rest of the molecule. This disconnection reveals the 1-phenylvinyl synthon, for which this compound is a practical and effective reagent.

Retrosynthetic Disconnection Example:

Consider a target molecule containing a 1-phenylvinyl group attached to an aromatic ring. The retrosynthetic analysis would involve disconnecting the bond between the vinyl carbon and the aromatic ring. This leads to a positively charged aryl synthon (an aryl halide electrophile) and a negatively charged 1-phenylvinyl synthon. In the forward synthesis, this disconnection corresponds to a palladium-catalyzed cross-coupling reaction between an aryl halide and this compound.

This strategy simplifies the synthetic planning process by breaking down a complex problem into a well-established and reliable chemical transformation. The ability to strategically employ this compound in retrosynthetic analysis opens up new avenues for the efficient and convergent synthesis of a wide range of complex organic molecules.

Future Directions and Emerging Trends in 1 Phenylvinylzinc Bromide Research

Expanding the Scope of Compatible Functional Groups

A primary objective in contemporary organic synthesis is the development of reagents and methodologies that tolerate a wide array of functional groups, thereby minimizing the need for protective group chemistry and shortening synthetic sequences. Research into 1-phenylvinylzinc bromide is actively addressing this challenge by exploring its reactivity in the presence of sensitive moieties.

Historically, the utility of organometallic reagents was often limited by their high reactivity towards common functional groups such as esters, ketones, and nitriles. However, the moderate reactivity of organozinc reagents like this compound provides a foundation for enhanced functional group compatibility. Recent studies have demonstrated successful cross-coupling reactions of this compound with substrates containing functionalities that are typically reactive towards more aggressive organometallics. For instance, the Negishi coupling of this compound has been shown to proceed in high yield with partners bearing cyano and ester groups. nih.govwikipedia.org

Further expansion of this tolerance is a key area of future research. The goal is to perform selective transformations in molecules possessing multiple, chemically distinct functional groups. This includes acidic protons, which are traditionally incompatible with most organometallic reagents. The development of reaction conditions that allow this compound to react selectively at the desired site without interacting with acidic N-H or O-H bonds is a significant frontier. nih.gov Success in this area would enable the direct functionalization of complex molecules like pharmaceuticals and natural products.

Table 1: Examples of Functional Group Tolerance in Reactions with this compound

| Coupling Partner Functional Group | Reaction Type | Catalyst/Conditions | Outcome | Reference |

| 4-Cyanophenylzinc bromide | Negishi Cross-Coupling | Pd-based catalyst | Excellent yield of the coupled product, demonstrating nitrile tolerance. | nih.gov |

| Thioester | Fukuyama Coupling | Palladium catalyst | Formation of the corresponding ketone, showing tolerance to the thioester group and other functionalities like esters and aldehydes. | wikipedia.org |

| 4-Chlorobutyraldehyde diethyl acetal (B89532) | Negishi Coupling | Not specified | Good yield, indicating tolerance of acetal protecting groups. | core.ac.uk |

| Ester (in substrate) | Negishi Coupling | Pd₂(dba)₃ | Successful coupling without reaction at the ester site. | nih.gov |

The data illustrates the existing tolerance of this compound to several important functional groups. Future work will likely focus on expanding this list to include more sensitive groups and developing even milder reaction conditions to further enhance its synthetic utility.

Development of New Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are intrinsically linked to the catalytic system employed. While palladium-based catalysts have been the workhorses for cross-coupling reactions with this reagent, the development of novel catalytic systems is a vibrant area of research. The primary goals are to increase turnover numbers, improve selectivity (chemo-, regio-, and stereoselectivity), and replace precious metal catalysts with more abundant and less toxic alternatives.

Recent advancements in catalysis for cross-coupling reactions offer a glimpse into the future for this compound. Dual catalytic systems, for instance, which involve the synergistic action of two distinct catalysts, are emerging as a powerful strategy. nih.gov Such systems could enable new types of transformations with this compound that are not possible with a single catalyst. For example, a dual catalytic approach could be used to perform a three-component reaction involving this compound, an alkyl halide, and an aryl halide in a single pot. nih.gov

Furthermore, there is a strong impetus to move away from palladium towards catalysts based on more earth-abundant metals like iron. rsc.org Iron-catalyzed cross-coupling reactions are gaining traction due to the low cost and low toxicity of iron. Developing an efficient iron-based catalyst for reactions of this compound would represent a significant step towards more sustainable chemical synthesis. rsc.org These new systems often require re-optimization of reaction conditions, but the potential benefits are substantial.

Table 2: Emerging Catalytic Systems and Their Potential Application with this compound

| Catalytic System | Key Features | Potential Application with this compound |

| Dual Nickel/Cobalt Catalysis | Enables cross-electrophile coupling. | Coupling of this compound with two different electrophiles in a controlled manner. |

| Iron-based Catalysts | Utilizes an earth-abundant and low-toxicity metal. | Sustainable Negishi or Fukuyama-type couplings. |

| Palladium on Carbon (Pd/C) | Heterogeneous catalyst, easily separable and reusable. | Greener and more cost-effective cross-coupling reactions. semanticscholar.org |

| Ligand-free Palladium Systems | Simplifies reaction setup and purification. | Streamlined synthesis protocols for industrial applications. semanticscholar.org |

The exploration of these new catalytic frontiers will undoubtedly lead to more powerful and versatile applications of this compound in the synthesis of complex organic molecules.

Flow Chemistry and Continuous Processing Applications

The transition from batch to continuous manufacturing processes is a major trend in the chemical and pharmaceutical industries, driven by the desire for improved safety, efficiency, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages for reactions involving highly reactive or unstable intermediates like organometallic compounds. amt.uksemanticscholar.orgsioc-journal.cn

The application of flow chemistry to reactions of this compound is a promising future direction. The in situ generation of this compound in a flow reactor, followed immediately by its reaction with a substrate in a subsequent reactor, can mitigate the risks associated with handling and storing this pyrophoric reagent. vapourtec.com The excellent heat and mass transfer in microreactors allows for precise control over reaction conditions, often leading to higher yields and selectivities compared to batch processes. researchgate.net

Researchers have already demonstrated the feasibility of generating organozinc halides in continuous flow and coupling them in Negishi reactions. vapourtec.com Extending these principles to this compound is a logical next step. A continuous flow setup could involve a packed-bed reactor containing zinc metal for the formation of the organozinc reagent from 1-phenylvinyl bromide, which is then directly mixed with a stream containing the coupling partner and a catalyst. vapourtec.com This approach not only enhances safety but also allows for the rapid optimization of reaction parameters and facilitates large-scale production.

Table 3: Potential Advantages of Flow Chemistry for this compound Reactions

| Feature | Advantage in Flow Chemistry |

| Safety | In situ generation and immediate consumption of the pyrophoric reagent minimizes handling risks. |

| Efficiency | Precise control of stoichiometry, temperature, and residence time can lead to higher yields and reduced byproducts. |

| Scalability | Production can be scaled up by running the flow process for longer durations or by using parallel reactors. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process is possible. sioc-journal.cn |

The integration of this compound chemistry into continuous flow systems represents a significant leap towards safer, more efficient, and scalable chemical manufacturing.

Bio-inspired and Biocatalytic Approaches (Exploratory)

The intersection of organometallic chemistry and biology is a nascent but rapidly growing field. Bio-inspired and biocatalytic approaches offer the potential for highly selective and environmentally benign transformations. While the direct use of enzymes with highly reactive organometallic reagents like this compound is challenging, exploratory research is paving the way for future possibilities.

One potential avenue is the use of biocatalytic methods to generate precursors to this compound in a stereoselective manner. Enzymes could be used to create chiral starting materials that are then converted to the organozinc reagent, allowing for the synthesis of enantioenriched products.

Another, more futuristic, approach involves the development of artificial metalloenzymes that can directly catalyze reactions with organozinc reagents. By incorporating a metal catalyst into a protein scaffold, it may be possible to create a chiral environment that induces high levels of stereoselectivity in reactions of this compound. While still largely conceptual, the principles of combining the reactivity of organometallic species with the selectivity of enzymes is a compelling direction for future research. acs.orgresearchgate.net

Furthermore, combining organometallic reactions with biocatalytic steps in a one-pot or sequential fashion is a more near-term possibility. mdpi.com For example, a product formed from a this compound coupling reaction could be directly subjected to an enzymatic transformation, such as a stereoselective reduction or oxidation, without the need for intermediate purification. This chemoenzymatic approach leverages the strengths of both chemical and biological catalysis to build molecular complexity efficiently.

This area remains highly exploratory, and significant fundamental challenges must be overcome. However, the potential rewards in terms of novel reactivity and sustainable synthesis make it an exciting frontier for the future of this compound research.

Q & A

Q. What are the optimal synthetic pathways for preparing 1-phenylvinylzinc bromide, and how do reaction conditions influence yield?

this compound is typically synthesized via transmetallation from 1-phenylvinylmagnesium bromide or direct insertion of zinc into a preformed organohalide. Key factors include:

- Solvent selection : Use anhydrous THF or ether to avoid side reactions with moisture .

- Temperature control : Reactions are often conducted at −78°C to prevent decomposition of the organozinc intermediate .

- Stoichiometry : Excess zinc bromide (ZnBr₂) may improve yield by stabilizing the organozinc species .

Methodological validation requires monitoring by NMR or GC-MS to confirm purity and quantify byproducts.

Q. How should this compound be handled and stored to maintain stability?

- Handling : Use inert atmosphere (argon/glovebox) to prevent oxidation. Avoid exposure to water or protic solvents, which hydrolyze the compound .

- Storage : Store at −20°C in sealed, dry containers. Solutions in THF remain stable for weeks under inert conditions .

- Decomposition risks : Thermal instability above 25°C may release benzene derivatives; monitor via TGA or DSC .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : ¹H and ¹³C NMR in deuterated THF can identify vinyl and phenyl proton environments. Absence of residual magnesium or lithium signals confirms transmetallation .

- GC-MS : Limited due to thermal lability. Derivatization (e.g., quenching with iodine) may enable analysis .

- Elemental analysis : Quantify Zn and Br content to confirm stoichiometry .

Advanced Research Questions

Q. How does 1-phenylvinylvinylzinc bromide participate in cross-coupling reactions, and what mechanistic insights explain its reactivity?

The compound acts as a nucleophile in Negishi or Kumada couplings. Key considerations:

- Substrate scope : Reacts with aryl halides, triflates, or carbonyl groups. Steric hindrance at the vinyl position may reduce reactivity .

- Mechanism : Transmetallation with palladium catalysts forms a Pd(II) intermediate, followed by reductive elimination .

- Side reactions : Competing β-hydride elimination is minimized by low-temperature conditions . Kinetic studies (e.g., in situ IR) can track intermediate formation .

Q. How can contradictions in reported reaction yields be resolved through experimental design?

Discrepancies often arise from:

- Impurity profiles : Residual magnesium or lithium salts (from synthesis) may poison catalysts. Purification via filtration through Celite or sublimation is critical .

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(dba)₂ affects turnover frequency. Systematic screening (DoE) optimizes ligand-metal pairs .

- Solvent effects : Polar solvents (DMF) may stabilize intermediates but increase side reactions. Solvent-free protocols under microwave irradiation have shown improved yields in some cases .

Q. What are the challenges in quantifying trace decomposition products of this compound, and how can they be addressed?

- Analytical hurdles : Decomposition products (e.g., styrene, ZnBr₂) may co-elute with the parent compound.

- Solutions :

Q. How does the steric and electronic nature of the phenyl group influence the reactivity of this compound in organometallic transformations?

- Steric effects : The bulky phenyl group slows transmetallation but enhances selectivity in asymmetric syntheses. Computational studies (DFT) reveal transition-state geometries .

- Electronic effects : Electron-withdrawing substituents on the phenyl ring decrease nucleophilicity. Hammett plots correlate σ values with reaction rates .

- Comparative studies : Substitute with heteroaryl groups (e.g., pyridyl) to probe electronic contributions .

Q. What environmental and toxicity considerations are critical when designing experiments with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.